molecular formula C11H11N3O B12884307 3-(Pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

3-(Pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

Cat. No.: B12884307
M. Wt: 201.22 g/mol
InChI Key: CTSOXNMDVWPCTH-UHFFFAOYSA-N
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Description

3-(Pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a heterocyclic compound that features a unique structure combining pyridine and isoxazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . Another approach involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These methods are favored for their selectivity and efficiency.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing catalysts to enhance yield and selectivity. Metal-free synthetic routes are also explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoxazoles and pyridines, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 3-(Pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole stands out due to its unique combination of pyridine and isoxazole rings, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential for diverse applications make it a valuable compound in scientific research and industry.

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

3-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole

InChI

InChI=1S/C11H11N3O/c1-2-5-12-8(3-1)7-10-9-4-6-13-11(9)15-14-10/h1-3,5,13H,4,6-7H2

InChI Key

CTSOXNMDVWPCTH-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C(=NO2)CC3=CC=CC=N3

Origin of Product

United States

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